MOF Topology Divergence: CF₃-H₂bdc vs. F₄-H₂bdc under Identical Hydrothermal Conditions
In a comparative study of metal-organic framework (MOF) synthesis, 4-(trifluoromethyl)phthalic acid (CF₃-H₂bdc) and tetrafluorophthalic acid (F₄-H₂bdc) were employed under identical hydrothermal conditions to construct seven M(II) MOFs. While both ligands contain electron-withdrawing fluorine substituents on the phthalic acid core, the single -CF₃ group versus the fully fluorinated aromatic ring produced distinct framework architectures across three metal series (Cd, Co, Cu) [1].
| Evidence Dimension | MOF topology and framework type |
|---|---|
| Target Compound Data | CF₃-H₂bdc forms three distinct framework types: Cd(II)-carboxylate 2₁ helices (sev-5-Cccm topology), Co(II)-carboxylate spiral-like chains (5/4/t47 topology), and Cu(II)-carboxylate 2₁ helices (new lyu-3 topology) |
| Comparator Or Baseline | F₄-H₂bdc forms parallel but structurally distinct framework series |
| Quantified Difference | Distinct topology types: 5-connected (sev-5-Cccm), 5-connected (5/4/t47), and 4-connected (lyu-3) nets |
| Conditions | Hydrothermal synthesis, mixed ligand system with dipyridyl-typed coligands (bpy, bpp, bpa, bpe) |
Why This Matters
Demonstrates that CF₃ versus F₄ substitution on phthalic acid is not interchangeable in MOF synthesis—the monofunctionalized CF₃ variant enables unique framework topologies inaccessible to the perfluorinated analog.
- [1] CrystEngComm. (2013). Three series of MOFs featuring various metal(II)-carboxylate chains cross-linked by dipyridyl-typed coligands: synthesis, structure, and solvent-dependent luminescence. CrystEngComm, 15(22), 4571-4580. View Source
